molecular formula C14H17ClFN3O B6898986 N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide

Cat. No.: B6898986
M. Wt: 297.75 g/mol
InChI Key: IUMLUUOEJUCETD-UHFFFAOYSA-N
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Description

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a pyrrolidine ring and an azetidine ring, both of which are fused to a phenyl group substituted with chlorine and fluorine atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and azetidine rings. One common method involves the reaction of 4-chloro-3-fluoroaniline with a suitable pyrrolidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with azetidine-1-carboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, the use of automated systems for precise control of reaction parameters, and the implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents such as dichloromethane or chloroform, with catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted azetidine or pyrrolidine derivatives.

Scientific Research Applications

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide
  • N-[1-(4-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide
  • N-[1-(4-bromophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide

Uniqueness

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The combination of these substituents may enhance the compound’s potency, selectivity, and stability compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFN3O/c15-12-3-2-11(8-13(12)16)19-7-4-10(9-19)17-14(20)18-5-1-6-18/h2-3,8,10H,1,4-7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMLUUOEJUCETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)NC2CCN(C2)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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